molecular formula C12H11FO3 B15427361 Acetic acid;4-fluoronaphthalen-1-ol CAS No. 90990-92-4

Acetic acid;4-fluoronaphthalen-1-ol

Cat. No.: B15427361
CAS No.: 90990-92-4
M. Wt: 222.21 g/mol
InChI Key: CVBXXKUAXAJWRB-UHFFFAOYSA-N
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Description

Acetic acid-modified sludge-based biochar (ASBB) is an adsorbent derived from excess sludge (ES) treated with acetic acid (CH₃COOH). ES, a byproduct of wastewater treatment plants, is pyrolyzed to produce sludge-based biochar (SBB), which is then modified with acetic acid to enhance its uranium (U(VI)) adsorption capacity . The modification process introduces carboxyl (-COOH) functional groups and increases porosity, enabling ASBB to achieve a U(VI) removal efficiency of up to 97.8% under optimal conditions (pH = 6.0, adsorbent dosage = 0.30 g/L, contact time = 5.0 min) .

ASBB’s mechanism involves monodentate coordination between U(VI) and -COO⁻ groups on its surface, supported by rapid kinetics (equilibrium in 5.0 min) and high reusability (93% retention after multiple cycles) .

Properties

CAS No.

90990-92-4

Molecular Formula

C12H11FO3

Molecular Weight

222.21 g/mol

IUPAC Name

acetic acid;4-fluoronaphthalen-1-ol

InChI

InChI=1S/C10H7FO.C2H4O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;1-2(3)4/h1-6,12H;1H3,(H,3,4)

InChI Key

CVBXXKUAXAJWRB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C2C(=C1)C(=CC=C2F)O

Origin of Product

United States

Comparison with Similar Compounds

Unmodified Sludge-Based Biochar (SBB)

  • Kinetics : SBB requires longer equilibrium times (~30 min) versus ASBB (5.0 min) .
  • Functional Groups : SBB lacks the -COOH groups introduced by acetic acid modification, reducing its affinity for U(VI) .

HNO₃-Modified Biochar

  • Surface Area: HNO₃ treatment increases surface area but risks structural degradation, whereas acetic acid enhances porosity without compromising stability .
  • Adsorption Capacity: HNO₃-modified biochar achieves ~85% U(VI) removal, lower than ASBB’s 97.8% .
  • Environmental Impact: HNO₃ modification generates hazardous waste, unlike the eco-friendly acetic acid process .

Fe₃O₄-Modified SBB

  • Magnetic Properties : Fe₃O₄ enables easy separation via magnetism but adds complexity to synthesis .
  • Performance : Fe₃O₄-SBB achieves ~90% U(VI) removal, slightly below ASBB’s efficiency .
  • Cost : Higher production costs due to iron oxide incorporation .

Amidoxime-Functionalized Adsorbents

  • Selectivity : Amidoxime groups show high specificity for U(VI) but require complex synthesis .
  • Kinetics : Slower adsorption rates (equilibrium ~30–60 min) compared to ASBB .
  • Reusability : Lower cycle stability (~80% retention after 5 cycles) versus ASBB’s 93% .

Data Tables

Table 1: Comparison of Key Adsorption Parameters

Adsorbent U(VI) Removal (%) Equilibrium Time (min) Surface Area (m²/g) Functional Groups Reusability (%)
ASBB 97.8 5.0 312 -COOH, -COO⁻ 93
Unmodified SBB 62.8 30.0 198 -OH, -Si-O-Si 75
HNO₃-Modified 85.0 15.0 280 -NO₂, -COOH 80
Fe₃O₄-SBB 90.0 10.0 290 Fe-O, -OH 85
Amidoxime-Based 95.0 60.0 400 -NH₂, -C≡N 80

Table 2: Thermodynamic and Kinetic Parameters of ASBB

Parameter Value
Langmuir Capacity (qₘ) 112.4 mg/g
Pseudo-Second-Order k₂ 0.45 g/mg·min
ΔH (Enthalpy) +28.6 kJ/mol (endothermic)
ΔS (Entropy) +0.15 kJ/mol·K

Mechanistic Insights

  • Porosity Enhancement : Acetic acid increases ASBB’s surface area from 198 m²/g (SBB) to 312 m²/g, facilitating U(VI) access to adsorption sites .
  • Functional Group Contribution: -COOH groups bind U(VI) via monodentate coordination, confirmed by FTIR and XPS analyses .
  • Selectivity : ASBB preferentially adsorbs U(VI) over competing ions (e.g., Ca²⁺, Mg²⁺) due to strong -COO⁻ interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-fluoronaphthalen-1-ol and its acetic acid derivatives?

  • Methodological Answer :

  • Direct Fluorination : Use fluorinating agents like acetyl hypofluorite under controlled temperatures (-10°C) to introduce fluorine at the 4-position of naphthalen-1-ol. This method avoids side reactions common with electrophilic fluorination .
  • Acetic Acid Derivative Synthesis : React 4-fluoronaphthalen-1-ol with chloroacetic acid in a basic medium (e.g., NaOH) under reflux. Monitor reaction progress via thin-layer chromatography (TLC) to optimize yield .
  • Table: Comparative Reaction Conditions
MethodReagents/ConditionsYield RangeKey Challenges
Direct FluorinationAcetyl hypofluorite, -10°C75–85%Handling volatile fluorides
Nucleophilic Substitution4-Fluoronaphthalen-1-ol, NaOH, 80°C60–70%Competing hydrolysis reactions

Q. How can the purity of 4-fluoronaphthalen-1-ol be validated in academic research?

  • Methodological Answer :

  • Titration : Adapt acid-base titration using standardized NaOH (0.1 M) with phenolphthalein. Ensure solvent compatibility (e.g., ethanol) to dissolve the hydrophobic compound .
  • Spectroscopy : Employ 19F NMR^{19}\text{F NMR} to confirm fluorine incorporation and 1H NMR^{1}\text{H NMR} to verify aromatic proton environments. Compare with reference spectra in databases like PubChem .

Advanced Research Questions

Q. How does the fluorine substituent influence the electronic properties and reactivity of 4-fluoronaphthalen-1-ol compared to non-fluorinated analogs?

  • Methodological Answer :

  • Acidity Studies : Measure pKa via potentiometric titration in aqueous ethanol. Fluorine’s electronegativity increases acidity by stabilizing the deprotonated form. Compare with chlorinated analogs (e.g., 4-chloronaphthalen-1-ol) .
  • Computational Analysis : Use density functional theory (DFT) to calculate partial charges and frontier molecular orbitals. Fluorine reduces electron density at the 1-position, altering electrophilic substitution patterns .

Q. What strategies mitigate competing side reactions during fluorination of naphthalenol derivatives?

  • Methodological Answer :

  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of intermediates. For example, fluorination of naphthalenol with xenon difluoride (XeF2_2) in anhydrous DMF .
  • Regioselective Protection : Temporarily block reactive sites (e.g., 2-position) with trimethylsilyl groups before fluorination. Deprotect post-reaction using tetrabutylammonium fluoride (TBAF) .

Q. How can advanced spectroscopic techniques resolve structural ambiguities in acetic acid derivatives of 4-fluoronaphthalen-1-ol?

  • Methodological Answer :

  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Resolve bond angles and fluorine positioning, as demonstrated in studies of fluorinated naphthalene analogs .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C12_{12}H9_9FO2_2) with <2 ppm error. Compare isotopic patterns with theoretical simulations .

Q. What methodologies address contradictions in reported reaction yields for fluorinated naphthalenol derivatives?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design to test variables (temperature, catalyst loading, solvent polarity). For example, optimize Suzuki-Miyaura coupling of 4-fluoronaphthalen-1-ol with boronic acids .
  • Meta-Analysis : Compile literature data (e.g., from Reaxys) to identify outliers. Statistically correlate yield with reaction time or purification methods (e.g., column vs. recrystallization) .

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